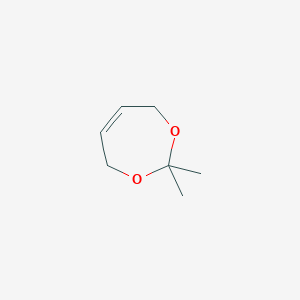

4-Iodobutyl Tetrahydropyranyl Ether

概要

説明

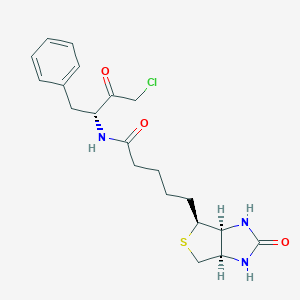

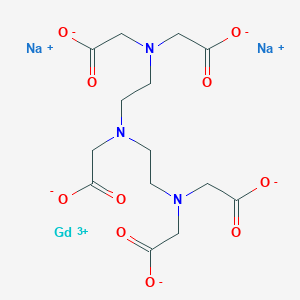

Oglufanide disodium is a synthetic dipeptide immunomodulator developed for the treatment of chronic hepatitis C viral infection. Initially developed in Russia to treat severe infectious diseases, it has been extensively studied in cancer clinical trials in the United States. Oglufanide disodium works as a regulator of the body’s immune response and is administered intranasally to patients with chronic hepatitis C viral infection .

準備方法

Synthetic Routes and Reaction Conditions: Oglufanide disodium is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of L-glutamic acid and L-tryptophan using carbodiimide-based coupling agents. The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as N,N’-diisopropylcarbodiimide. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of Oglufanide disodium follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The production is carried out under stringent quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類: オグルファニド二ナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: トリピトファン部分のインドール環は、特定の条件下で酸化を受けます。

還元: カルボキシル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: ハロアルカンやアシルクロリドなどの試薬.

生成される主な生成物:

酸化: インドール環の酸化誘導体。

還元: カルボキシル基のアルコール誘導体。

置換: アミノ基における置換誘導体.

4. 科学研究への応用

オグルファニド二ナトリウムは、幅広い科学研究に用いられています。

化学: ペプチド合成および免疫調節研究におけるモデル化合物として使用されます。

生物学: 免疫細胞の調節およびサイトカイン産生への影響について研究されています。

医学: 慢性C型肝炎、癌、その他の感染症の治療における可能性について調査されています。

科学的研究の応用

Oglufanide disodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and immunomodulation studies.

Biology: Studied for its effects on immune cell modulation and cytokine production.

Medicine: Investigated for its potential in treating chronic hepatitis C, cancer, and other infectious diseases.

Industry: Utilized in the development of novel immunotherapeutic agents and as a reference compound in quality control

作用機序

オグルファニド二ナトリウムは、侵入した病原体や癌細胞を撃退するために、体の自然免疫応答を調節します。これは、肝炎ウイルスが私たちの正常な健康な防御を打ち負かすために使用する免疫系の抑制を制御または逆転させる可能性があります。 この化合物は、免疫細胞と相互作用し、感染した細胞または悪性細胞を認識して破壊する能力を高めます .

類似化合物:

グルタミルトリプトファン: 免疫調節作用を持つ別のジペプチド。

チモシンアルファ1: 免疫応答を調節するペプチド。

インターフェロンアルファ: ウイルス感染症と癌の治療に使用されるタンパク質.

独自性: オグルファニド二ナトリウムは、特定のジペプチド構造によって、免疫応答を効果的に調節できるという点でユニークです。 他の免疫調節剤とは異なり、慢性C型肝炎の治療に有望であることが示されており、癌臨床試験で広く研究されています .

類似化合物との比較

Glutamyltryptophan: Another dipeptide with immunomodulatory properties.

Thymosin alpha-1: A peptide that modulates the immune response.

Interferon alpha: A protein used to treat viral infections and cancer.

Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .

特性

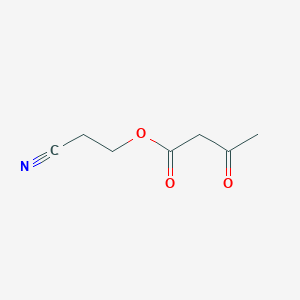

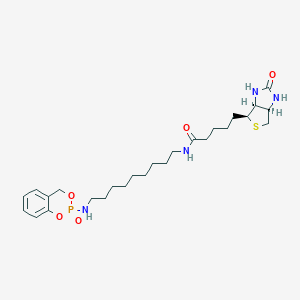

IUPAC Name |

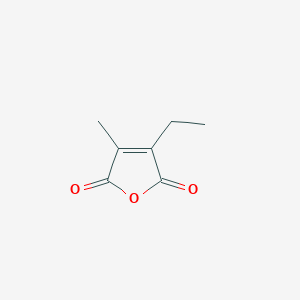

2-(4-iodobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOMTZFCNDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455542 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41049-30-3 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)